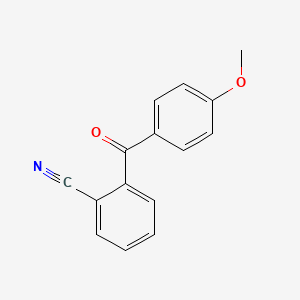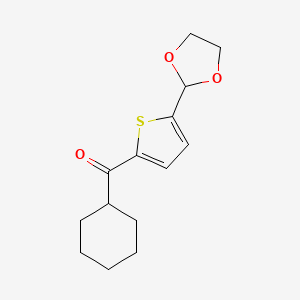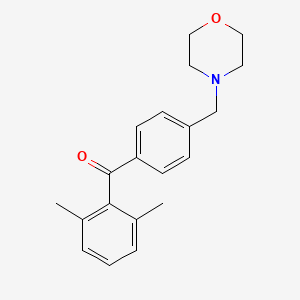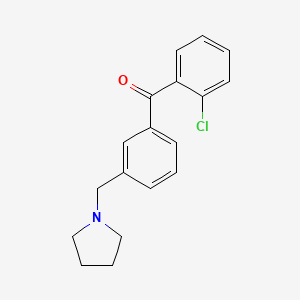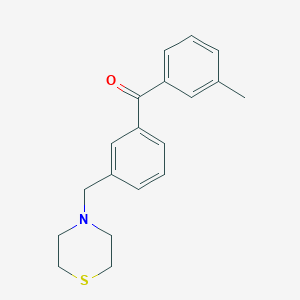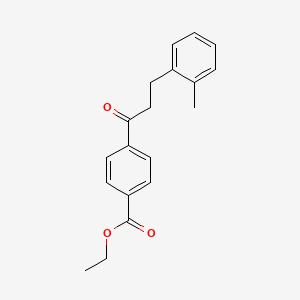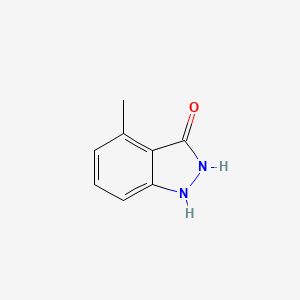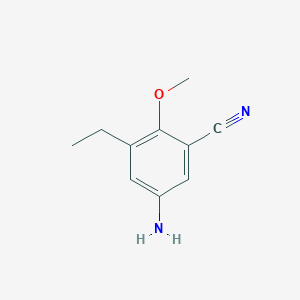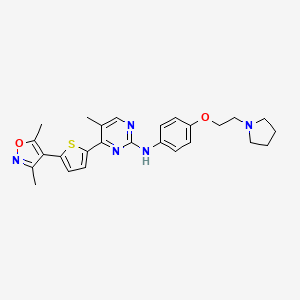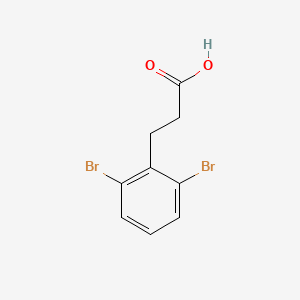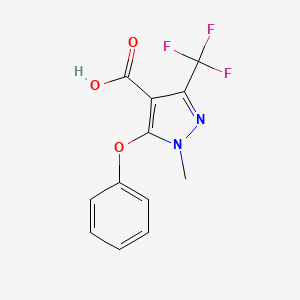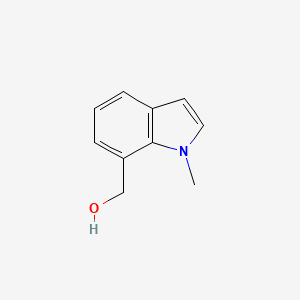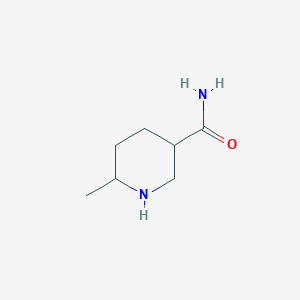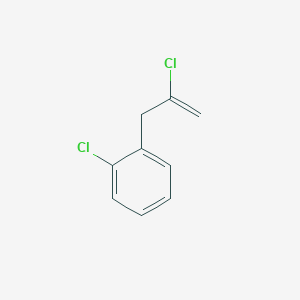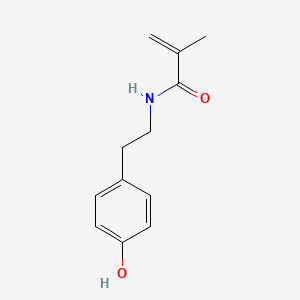
N-Methacryloyltyramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-Methacryloyltyramine (CAS Number: 37140-99-1) is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of approximately 205.253 g/mol . It falls within the category of special chemicals and is used in various applications.
Molecular Structure Analysis
The molecular structure of N-Methacryloyltyramine consists of a tyramine core with an additional methacryloyl group attached. The methacryloyl group (CH2=C(CH3)CO-) is linked to the tyramine moiety, resulting in the compound’s unique structure .
Physical And Chemical Properties Analysis
Eigenschaften
CAS-Nummer |
37140-99-1 |
|---|---|
Produktname |
N-Methacryloyltyramine |
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
N-[2-(4-hydroxyphenyl)ethyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C12H15NO2/c1-9(2)12(15)13-8-7-10-3-5-11(14)6-4-10/h3-6,14H,1,7-8H2,2H3,(H,13,15) |
InChI-Schlüssel |
VGFIPNNZCAAAMJ-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NCCC1=CC=C(C=C1)O |
Kanonische SMILES |
CC(=C)C(=O)NCCC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

